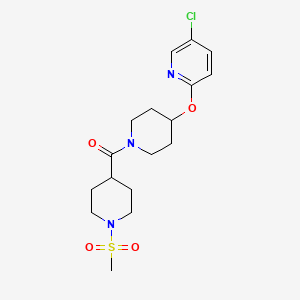
7-Benzyl-8-chloro-3-methylpurine-2,6-dione
説明
科学的研究の応用
Synthesis of Purine Derivatives
7-Benzyl-8-chloro-3-methylpurine-2,6-dione is utilized in the synthesis of various purine analogs, demonstrating its versatility as a chemical intermediate. For example, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors for purine analogs, involves the base-catalyzed cyclization of amidines leading to the formation of dihydropurines and imidazoles, which are further modified to yield carbamoylpurines and cyanopurines (Alves, Proença, & Booth, 1994). Additionally, a new synthesis method for 7-Methyl-8-oxoguanosine highlights the modification of chloropurine derivatives to produce nucleoside analogs, crucial for studying nucleic acid interactions and potential therapeutic applications (Kini, Hennen, & Robins, 1987).
Antimycobacterial Activity
The compound's derivatives have been explored for antimycobacterial activity, with certain 6-arylpurines showing significant activity against Mycobacterium tuberculosis. The structure-activity relationship studies suggest that the N-9 substituent plays a critical role in determining the antimycobacterial efficacy of these purines (Gundersen, Nissen‐meyer, & Spilsberg, 2002).
Methodological Advancements in Synthesis
Research has also focused on developing novel methodologies for synthesizing uric acid derivatives, showcasing the utility of this compound in generating tetra-substituted uric acid via stepwise N-alkylation, indicating its potential in creating complex organic molecules with specific biological functions (Maruyama, Kozai, & Sasaki, 2000).
Environmental and Material Science Applications
Moreover, the compound and its derivatives have been studied for their environmental and materials science applications, such as corrosion inhibition in metals, highlighting its potential beyond biomedical research. This indicates a broad spectrum of utility, from pharmaceuticals to industrial applications (Chafiq et al., 2020).
特性
IUPAC Name |
7-benzyl-8-chloro-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOWIMHMOWUCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethoxy-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904692.png)
![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)
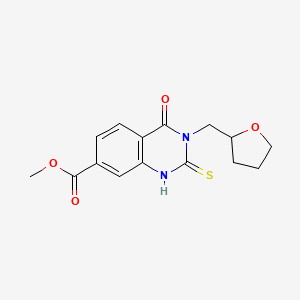
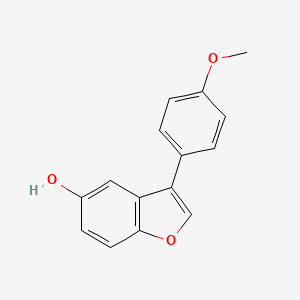
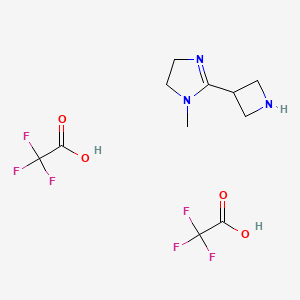
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)

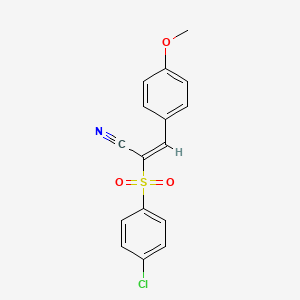
![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2904707.png)
![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)
![2-[(2-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2904712.png)

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)
